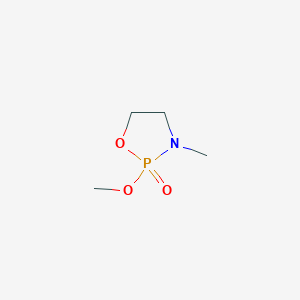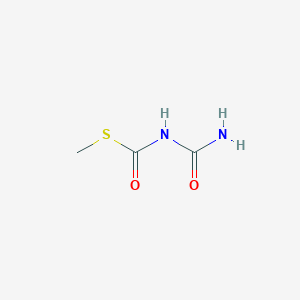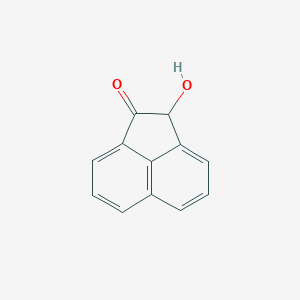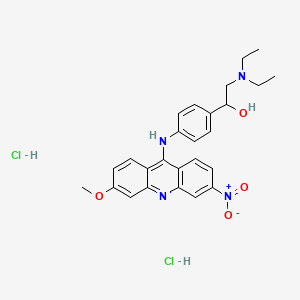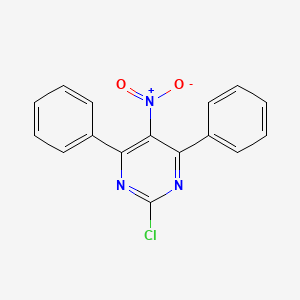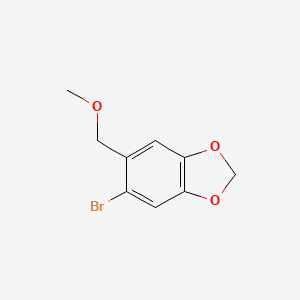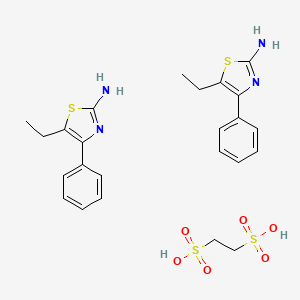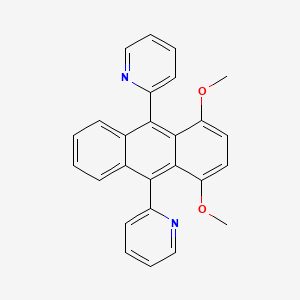
2,2'-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
科学的研究の応用
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine has several scientific research applications:
作用機序
The mechanism of action of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine involves its interaction with molecular targets such as lipopolysaccharides (LPS) in bacterial cell membranes. The compound’s fluorescence properties allow it to act as a probe, binding to LPS and facilitating the study of bacterial infections . Additionally, its photodynamic properties enable it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
類似化合物との比較
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen detector probe.
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission with a high quantum yield.
9-(4-Phenylethynyl)anthracene: Exhibits strong optical properties and is used in various photophysical studies.
Uniqueness
2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine stands out due to its dual functionality as both a fluorescent probe and a photodynamic agent. This dual functionality makes it particularly valuable in both biological research and medical applications, where it can be used for diagnostic and therapeutic purposes.
特性
CAS番号 |
36511-00-9 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
2-(1,4-dimethoxy-10-pyridin-2-ylanthracen-9-yl)pyridine |
InChI |
InChI=1S/C26H20N2O2/c1-29-21-13-14-22(30-2)26-24(20-12-6-8-16-28-20)18-10-4-3-9-17(18)23(25(21)26)19-11-5-7-15-27-19/h3-16H,1-2H3 |
InChIキー |
BOZJKHPYGFLXDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=N4)C5=CC=CC=N5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



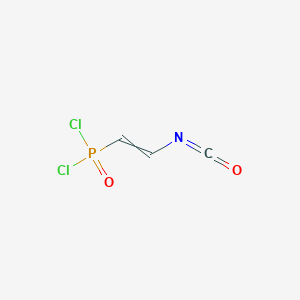
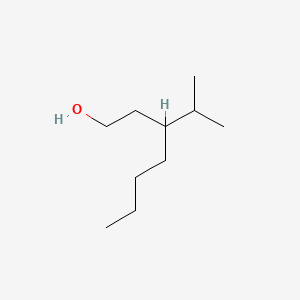

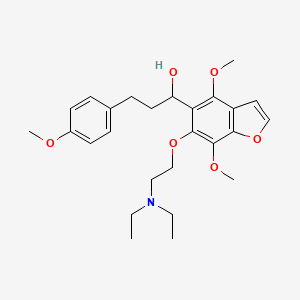
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
